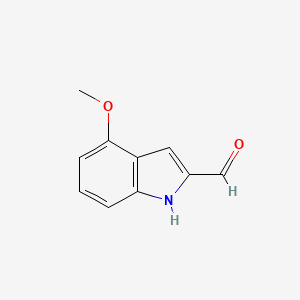![molecular formula C20H25N7 B2407166 N-[3-(1H-imidazol-1-il)propil]-8,10-dimetil-2-propilpirido[2',3':3,4]pirazolo[1,5-a]pirimidin-4-amina CAS No. 902047-58-9](/img/structure/B2407166.png)
N-[3-(1H-imidazol-1-il)propil]-8,10-dimetil-2-propilpirido[2',3':3,4]pirazolo[1,5-a]pirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[3-(1H-imidazol-1-yl)propyl]-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The imidazole ring is a key feature, containing two nitrogen atoms, one of which bears a hydrogen atom . The propyl carbons attached to nitrogen atoms were observed in the range of 44.0–50.5 ppm, while the carbons between them gave a signal at 28.5–31.8 ppm .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, resulting in two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Potencial Antimicrobiano
Los derivados de imidazol muestran diferentes actividades biológicas, como actividades antibacterianas y antimicobacterianas . Por ejemplo, la 6-sustituida-3-(4,5-difenil-1H-imidazol-2-il)-2-(4-sustituida fenoxi) quinolina ha mostrado un buen potencial antimicrobiano contra Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae y Salmonella typhi .
Actividades Antiinflamatorias y Antitumorales
Los derivados de imidazol también exhiben actividades antiinflamatorias y antitumorales . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos en el tratamiento de la inflamación y el cáncer.
Actividades Antidiabéticas y Antialérgicas
Se ha informado que estos compuestos tienen propiedades antidiabéticas y antialérgicas . Esto sugiere su posible uso en el tratamiento de la diabetes y las reacciones alérgicas.
Actividades Antivirales y Antioxidantes
Los derivados de imidazol han mostrado actividades antivirales y antioxidantes . Esto indica su posible uso para combatir las infecciones virales y las condiciones relacionadas con el estrés oxidativo.
Protección de Semillas y Estimulación del Crecimiento
Los nuevos complejos de 3-[3-(1H-Imidazol-1-il)propil]-3,7-diaza-bispidinas y β-Ciclodextrina han sido evaluados como protectores de semillas de plántulas de trigo seleccionadas . Estos complejos promovieron el crecimiento en los sistemas radiculares de las tres variedades de trigo en más del 30% en Kazakhstanskaya-10, 30% en Severyanka y 8.5% en Miras .
Síntesis de Otros Compuestos
Los derivados de imidazol se utilizan como sintonizadores importantes en el desarrollo de nuevos fármacos . También se utilizan en la síntesis de 1,2,4-trisustituidos imidazoles .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which may influence their absorption and distribution
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-4-6-16-12-17(22-7-5-9-26-10-8-21-13-26)27-20(24-16)18-14(2)11-15(3)23-19(18)25-27/h8,10-13,22H,4-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNTRKMYMXAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCCN4C=CN=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)



![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)



